2-Iodobenzenesulfonic acid dihydrate
Overview
Description
2-Iodobenzenesulfonic acid dihydrate is an organic compound with the molecular formula C6H5IO3S.2H2O. It is a derivative of benzenesulfonic acid where an iodine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodobenzenesulfonic acid dihydrate can be synthesized through the iodination of benzenesulfonic acid. One common method involves the reaction of benzenesulfonic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated as a dihydrate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then crystallized and purified to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
2-Iodobenzenesulfonic acid dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodoxybenzenesulfonic acid, a powerful hypervalent iodine(V) oxidant.
Reduction: The compound can be reduced to form 2-iodosylbenzenesulfonic acid under specific conditions.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and sodium periodate.
Reduction: Periodic acid is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Iodoxybenzenesulfonic acid.
Reduction: 2-Iodosylbenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
2-Iodobenzenesulfonic acid dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodobenzenesulfonic acid dihydrate involves its ability to undergo redox reactions. In oxidation reactions, the compound acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the oxidizing agent. This process is mediated by the iodine atom, which can exist in multiple oxidation states, allowing for versatile reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Iodoxybenzenesulfonic acid: A hypervalent iodine(V) compound with strong oxidizing properties.
2-Iodosylbenzenesulfonic acid: An iodine(III) compound formed through the reduction of 2-iodobenzenesulfonic acid.
Benzenesulfonic acid: The parent compound without the iodine substitution.
Uniqueness
2-Iodobenzenesulfonic acid dihydrate is unique due to its iodine substitution, which imparts distinct reactivity and properties compared to its parent compound, benzenesulfonic acid. The presence of iodine allows for the formation of hypervalent iodine species, making it a valuable reagent in oxidation reactions and other chemical transformations .
Properties
IUPAC Name |
2-iodobenzenesulfonic acid;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.2H2O/c7-5-3-1-2-4-6(5)11(8,9)10;;/h1-4H,(H,8,9,10);2*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRRNQJQOURTCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)I.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718862 | |
Record name | 2-Iodobenzene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094026-90-0 | |
Record name | 2-Iodobenzene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodobenzenesulfonic Acid Dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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